molecular formula C36H42NO2PS B6290485 [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide CAS No. 2162939-89-9

[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290485
CAS No.: 2162939-89-9
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-GKDFLWOBSA-N
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Description

[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in enantioselective reactions. The presence of both phosphine and sulfinamide groups in its structure makes it a versatile ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.

    Attachment of the sulfinamide group: The sulfinamide moiety is then attached to the phosphine ligand through nucleophilic substitution reactions, often using sulfinyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphine and sulfinamide derivatives.

Scientific Research Applications

[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:

    Chemistry: As a ligand in asymmetric catalysis, it facilitates the formation of chiral products with high enantiomeric purity.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

    Industry: It is employed in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.

    DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in hydrogenation reactions.

Uniqueness

[S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to the presence of both phosphine and sulfinamide groups, which provide a highly chiral environment and enhance its effectiveness in enantioselective catalysis.

Properties

IUPAC Name

(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQXRAOWAARAD-GKDFLWOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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